molecular formula C9H8N2O3S B1384429 4-Hydroxy-6-(methylsulfonyl)quinazoline CAS No. 183322-50-1

4-Hydroxy-6-(methylsulfonyl)quinazoline

Cat. No.: B1384429
CAS No.: 183322-50-1
M. Wt: 224.24 g/mol
InChI Key: NMNMIARUPWAQPX-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(methylsulfonyl)quinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

4-Hydroxy-6-(methylsulfonyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA biosynthesis . This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent. Additionally, this compound interacts with other biomolecules such as dithiocarbamate, enhancing its antitumor properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to the inhibition of cancer cell proliferation and induction of programmed cell death. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to thymidylate synthase results in the inhibition of this enzyme, disrupting DNA synthesis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of target genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy. In vitro and in vivo studies have also demonstrated that the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of optimizing dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism and clearance from the body . For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . These metabolic processes can also influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in target tissues. For example, it has been shown to accumulate in tumor tissues, enhancing its anticancer effects . Additionally, the compound’s distribution can be influenced by factors such as tissue perfusion and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is essential for its role in inhibiting thymidylate synthase and modulating gene expression. Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, further influencing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(methylsulfonyl)quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(methylsulfonyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinazoline-4-one derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

6-methylsulfonyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNMIARUPWAQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-50-1
Record name 6-methanesulfonyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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